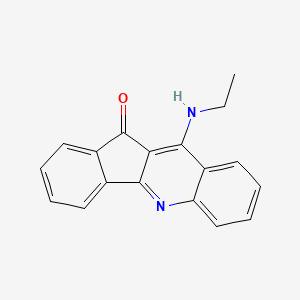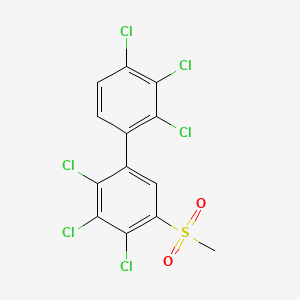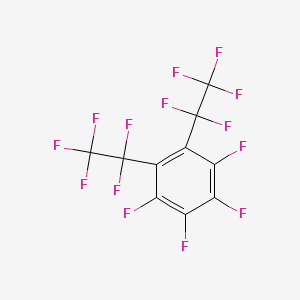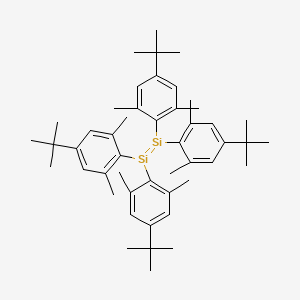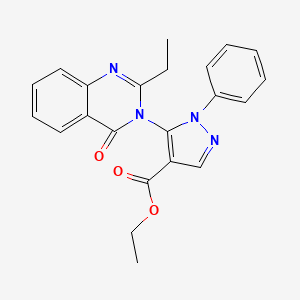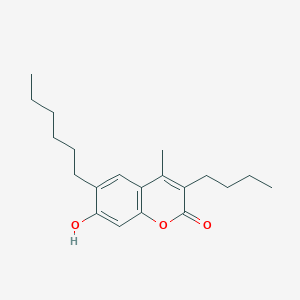
3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is a synthetic compound belonging to the class of benzopyran derivatives, specifically coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include:
Starting Materials: Phenol derivatives and β-ketoesters.
Catalysts: Sulfuric acid or other strong acids.
Solvents: Ethanol or other suitable organic solvents.
Temperature: Typically conducted at elevated temperatures (around 100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also gaining traction in industrial processes.
化学反应分析
Types of Reactions
3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer, Alzheimer’s, and cardiovascular disorders.
Industry: Utilized in the development of dyes, fragrances, and agrochemicals.
作用机制
The mechanism of action of 3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase, lipoxygenase, and various kinases.
Pathways: Modulation of inflammatory pathways, inhibition of oxidative stress, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Esculetin: A natural coumarin derivative with antioxidant properties.
Uniqueness
3-Butyl-6-hexyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one stands out due to its unique substituents at the 3, 6, and 7 positions, which confer distinct biological activities and potential therapeutic benefits.
属性
CAS 编号 |
111052-73-4 |
|---|---|
分子式 |
C20H28O3 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
3-butyl-6-hexyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C20H28O3/c1-4-6-8-9-10-15-12-17-14(3)16(11-7-5-2)20(22)23-19(17)13-18(15)21/h12-13,21H,4-11H2,1-3H3 |
InChI 键 |
JHUUMVYKNBNZSY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


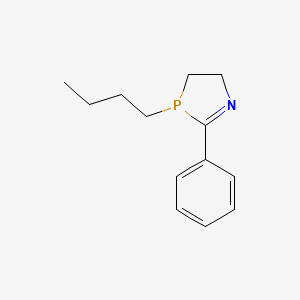
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
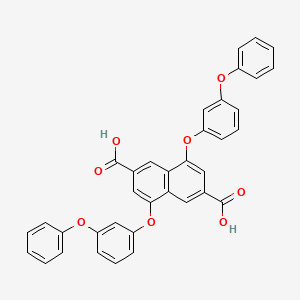

![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)

